4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Attachment of the Difluorophenyl Group: The difluorophenyl group is attached to the piperazine ring through a Friedel-Crafts alkylation reaction.
Incorporation of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification processes such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- **Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- **Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and structural features. The presence of both piperazine and pyrrolidine rings, along with the difluorophenyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H25F2N5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C20H25F2N5/c1-15-12-19(24-20(23-15)27-6-2-3-7-27)26-10-8-25(9-11-26)14-16-4-5-17(21)18(22)13-16/h4-5,12-13H,2-3,6-11,14H2,1H3 |
InChI Key |
AWBAVOUATTUTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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